Trimethylene borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

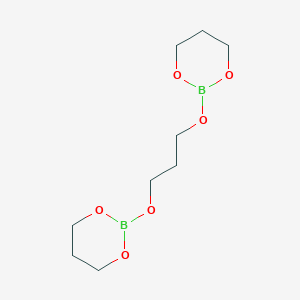

Bis(trimethylene)diborate, also known by several synonyms including 1,3,2-Dioxaborinane,2,2'-[1,3-propanediylbis(oxy)]bis [], is a compound that has garnered some interest in scientific research, particularly in the field of organic chemistry. Here's a breakdown of its potential applications:

Precursor for Pinacol Boronates:

Bis(trimethylene)diborate can be used as a precursor for the synthesis of pinacol boronates []. Pinacol boronates are valuable organic functional groups used in various organic transformations, including Suzuki-Miyaura couplings, which are a cornerstone reaction for carbon-carbon bond formation []. Studies have shown that bis(trimethylene)diborate can be a more convenient and efficient alternative to traditional methods for preparing pinacol boronates, offering advantages like simpler reaction procedures and milder reaction conditions [].

Trimethylene borate, more commonly known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃. It appears as a colorless liquid and is notable for its distinctive green flame when burned. This compound serves as an important intermediate in the synthesis of sodium borohydride and is widely utilized as a reagent in organic chemistry due to its properties as a weak Lewis acid (acceptor number = 23) .

Trimethyl borate is synthesized through the reaction of boric acid or related boron oxides with methanol, typically under conditions that allow for the removal of water via azeotropic distillation. This process yields trimethyl borate along with methanol .

- Synthesis of Sodium Borohydride:

This reaction highlights its role as a precursor in producing sodium borohydride, which is widely used in reduction reactions . - Formation of Boronic Acids:

Trimethyl borate can react with Grignard reagents to form boronic acids, which are essential in various coupling reactions such as Suzuki coupling:

Several methods exist for synthesizing trimethyl borate:

- Direct Reaction: The most common method involves reacting boric acid with methanol at elevated temperatures (60-120 °C) in the presence of a conversion agent. This method allows for high conversion rates and efficient separation of products through distillation .

- Azeotropic Distillation: This technique utilizes the formation of an azeotrope between trimethyl borate and methanol, facilitating the recovery of trimethyl borate through distillation .

- Rotary Evaporator Method: In this approach, a rotary evaporator operates at controlled temperatures to produce trimethyl borate from the reaction of boric acid and methanol .

Trimethyl borate has diverse applications across various fields:

- Organic Synthesis: It is extensively used as a reagent in organic synthesis, particularly in forming boronic acids for cross-coupling reactions.

- Production of Sodium Borohydride: As a precursor in the synthesis of sodium borohydride, it finds use in reducing agents for organic compounds .

- Fire Retardant: Trimethyl borate has been explored for its potential application as a fire retardant due to its ability to release non-flammable gases upon decomposition .

- Polymer Additive: It has been investigated as an additive to enhance the properties of certain polymers .

Research on interaction studies involving trimethyl borate often focuses on its reactivity with various nucleophiles and electrophiles, particularly in the context of forming more complex organoboron compounds. These studies are crucial for understanding how trimethyl borate can be utilized effectively in synthetic chemistry and its potential interactions with biological systems.

Several compounds share similarities with trimethyl borate, each possessing unique properties and applications:

| Compound Name | Formula | Key Features |

|---|---|---|

| Triethyl Borate | B(OEt)₃ | Used in organic synthesis; higher boiling point than trimethyl borate. |

| Trimethyl Phosphate | (CH₃O)₃PO | Used as a solvent and reagent; exhibits different reactivity compared to trimethyl borate. |

| Boron Trifluoride | BF₃ | A strong Lewis acid; used in catalysis but lacks the alkoxide functional group present in trimethyl borate. |

| Sodium Borohydride | NaBH₄ | A reducing agent derived from trimethyl borate; widely used in organic chemistry. |

Trimethyl borate stands out due to its unique combination of properties as both a reagent and an intermediate, making it invaluable in synthetic chemistry while also exhibiting potential biological activities .